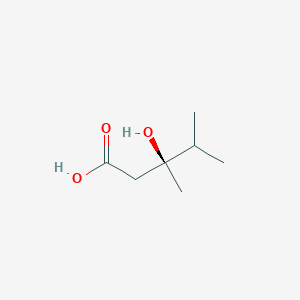
(S)-3-Hydroxy-3,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Hydroxy-3,4-dimethylpentanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Hydroxy-3,4-dimethylpentanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of 3,4-dimethyl-2-pentanone using a chiral reducing agent. Another approach involves the use of chiral auxiliaries in the alkylation of 3-hydroxy-2-methylpropanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound often employs biocatalysis, utilizing enzymes such as lipases or oxidoreductases to achieve high enantioselectivity. These biocatalytic processes are advantageous due to their mild reaction conditions and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Hydroxy-3,4-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 3,4-Dimethyl-2-pentanone or 3,4-dimethylpentanoic acid.
Reduction: 3-Hydroxy-3,4-dimethylpentanol.
Substitution: 3-Chloro-3,4-dimethylpentanoic acid or 3-Amino-3,4-dimethylpentanoic acid.
Scientific Research Applications
(S)-3-Hydroxy-3,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-3-Hydroxy-3,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The chiral nature of the compound also plays a crucial role in its specificity and efficacy.
Comparison with Similar Compounds
Similar Compounds
®-3-Hydroxy-3,4-dimethylpentanoic acid: The enantiomer of (S)-3-Hydroxy-3,4-dimethylpentanoic acid, with different biological activity and properties.
3-Hydroxy-3-methylpentanoic acid: Lacks the additional methyl group, leading to different chemical and physical properties.
3-Hydroxy-2-methylpentanoic acid: The hydroxyl group is positioned differently, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring high enantioselectivity and specificity.
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(3S)-3-hydroxy-3,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-5(2)7(3,10)4-6(8)9/h5,10H,4H2,1-3H3,(H,8,9)/t7-/m0/s1 |
InChI Key |
ARJHZOQTMKOGOQ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@](C)(CC(=O)O)O |
Canonical SMILES |
CC(C)C(C)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


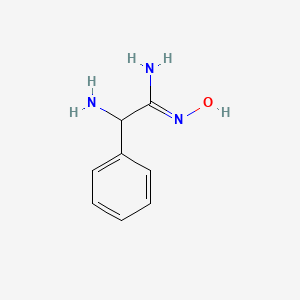
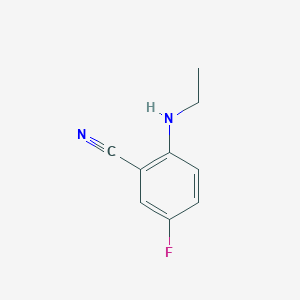

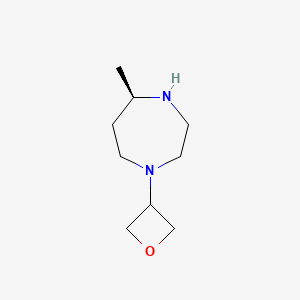
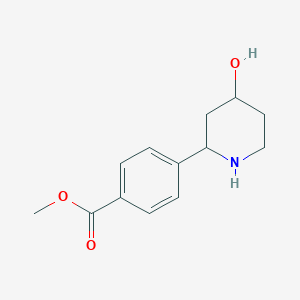
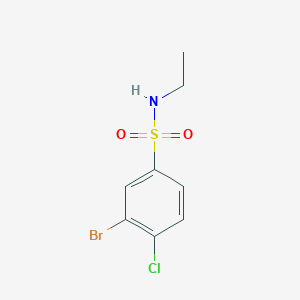
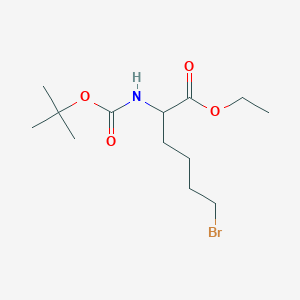
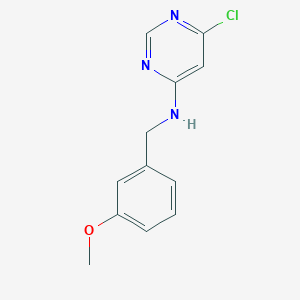
![3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13327325.png)
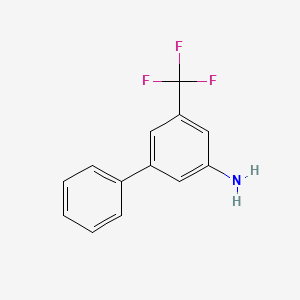
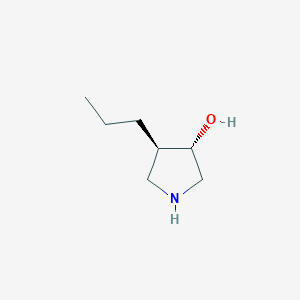
![Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13327336.png)
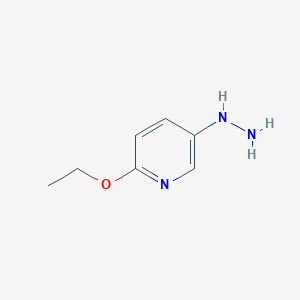
![2-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B13327352.png)
